Stemarin

Beschreibung

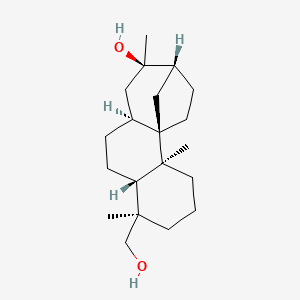

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34O2 |

|---|---|

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

(1R,2S,6R,7R,10S,12R,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadecan-12-ol |

InChI |

InChI=1S/C20H34O2/c1-17(13-21)8-4-9-18(2)16(17)6-5-15-11-19(3,22)14-7-10-20(15,18)12-14/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19-,20-/m1/s1 |

InChI-Schlüssel |

FTJVSKZQYPUTJW-WLWSEXLFSA-N |

Isomerische SMILES |

C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3[C@]24CC[C@H](C4)[C@](C3)(C)O)C)CO |

Kanonische SMILES |

CC1(CCCC2(C1CCC3C24CCC(C4)C(C3)(C)O)C)CO |

Synonyme |

stemarin |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Isolation from Terrestrial Plant Sources

Terrestrial plants, particularly certain species within the Scrophulariaceae and Calceolaria families, have been identified as primary sources of stemarin and its structural analogues.

The pioneering isolation of (+)-stemarin (compound 1) occurred in 1975 from Stemodia maritima L., a rare littoral plant belonging to the Scrophulariaceae family, found in the West Indies. nih.govknauer.netontosight.ai This initial discovery by Manchand and Blount at Hoffmann-La Roche Inc. established this compound as the namesake for the entire class of stemarane diterpenes and diterpenoids. nih.govknauer.net The structure and absolute stereochemistry of (+)-stemarin were definitively assigned through a combination of chemical studies and X-ray crystallographic analysis of its C(18) tosylate derivative. nih.govontosight.ai

Table 1: Key Characteristics of (+)-Stemarin

| Characteristic | Value | Source |

| Molecular Formula | C₂₀H₃₄O₂ | nih.govnih.gov |

| Molecular Weight | 306.5 g/mol | nih.govnih.gov |

| Melting Point | 183–184 °C (for (+)-stemarin) | wikipedia.org |

| Specific Optical Rotation | [α]D = +17.8 (for (+)-stemarin) | wikipedia.org |

| Skeleton Type | Tetracyclic stemarane diterpenoid | nih.govknauer.net |

Subsequent research revealed the presence of stemarane diterpenoids in Chilean plants of the Calceolaria genus (e.g., Calceolaria lepida Phil., Calceolaria latifolia Benth., Calceolaria thyrsiflora, Calceolaria paralia Hook). nih.gov Interestingly, the stemarane diterpenes isolated from these Calceolaria species were found to possess an absolute configuration opposite to that of (+)-stemarin. nih.gov Examples of such ent-stemarane diterpenoids include ent-stemar-13(14)-en-19-ol, ent-stemar-13(14)-en-19-oic acid, and (+)-ent-stemar-13(14)-en-18-ol. nih.gov The relative configurations of these compounds were determined using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, often by comparison with the spectral data of (+)-stemarin. nih.gov

Table 2: Examples of ent-Stemarane Diterpenoids from Calceolaria Species

| Compound Name | Source Plant | General Characteristics |

| ent-stemar-13(14)-en-19-ol | Calceolaria lepida, C. latifolia nih.gov | Enantiomeric to (+)-stemarin, tetracyclic diterpenoid. nih.gov |

| ent-stemar-13(14)-en-19-oic acid | Calceolaria lepida, C. paralia nih.gov | Enantiomeric to (+)-stemarin, tetracyclic diterpenoid. nih.gov |

| (+)-ent-stemar-13(14)-en-18-ol | Calceolaria latifolia nih.gov | Enantiomeric to (+)-stemarin, tetracyclic diterpenoid. nih.gov |

| 13-methylene-7-acetoxy-stemarane | Calceolaria thyrsiflora var. glabrata nih.gov | Tetracyclic diterpenoid. nih.gov |

Occurrence in Fungal Organisms

Beyond plant sources, this compound and related compounds have also been detected in certain fungal organisms, highlighting a broader natural distribution.

This compound has been reported as occurring in the fungus Rhizopus arrhizus. nih.gov Rhizopus arrhizus is a filamentous fungus, often referred to as Rhizopus oryzae, known for its role in various industrial processes and as a common contaminant. pgeneral.comdrawellanalytical.com The presence of this compound in this fungal species indicates its biosynthesis or accumulation within microbial systems. nih.gov

While this compound itself is not directly identified as a phytoalexin in rice, related stemarane diterpenoids play a crucial role in the defense mechanisms of Oryza sativa L. (rice). nih.govkln.ac.lkuni.lu Notably, (+)-oryzalexin S, a stemarane diterpenoid, functions as a phytoalexin in rice. nih.govuni.luresearchgate.net Its production is induced in rice plants in response to infection by the rice blast fungus Pyricularia oryzae (also known as Magnaporthe oryzae or Pyricularia grisea) or through exposure to UV irradiation. nih.govuni.lu This highlights the significance of the stemarane skeleton in plant defense responses.

Principles of Chromatographic Isolation Techniques for Diterpenoids

The isolation of diterpenoids like this compound from complex natural matrices relies heavily on various chromatographic techniques. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase, enabling their separation and purification. knauer.netdrawellanalytical.comchromtech.comopenaccessjournals.com

Commonly employed chromatographic techniques for diterpenoid isolation include:

Column Chromatography (CC) : A fundamental technique where a mixture is loaded onto a column packed with an adsorbent (stationary phase, e.g., silica (B1680970) gel or alumina). nih.govthegoodscentscompany.com Compounds are eluted by gravity or pressure using a mobile phase, separating based on their varying affinities for the stationary phase. nih.gov Normal-phase column chromatography uses a polar stationary phase and less polar mobile phase, eluting non-polar compounds before polar ones. nih.gov

Vacuum Liquid Chromatography (VLC) : A faster variant of column chromatography that employs vacuum to accelerate solvent flow through a packed column, typically with silica gel or aluminum oxide. kln.ac.lkslideshare.netjuniperpublishers.com VLC is often used for crude fractionation of extracts, allowing for high sample loads and rapid separation of components into fractions, which can then be further purified. kln.ac.lkslideshare.netjuniperpublishers.com Gradient elution, where the polarity of the solvent is gradually increased, is highly effective in VLC. kln.ac.lkslideshare.netjuniperpublishers.com

High-Performance Liquid Chromatography (HPLC) : A powerful analytical and preparative technique that uses high pressure to force the mobile phase through a column packed with very fine particles (stationary phase). knauer.netpgeneral.comdrawellanalytical.comchromtech.comopenaccessjournals.comnih.gov HPLC offers high resolution, accuracy, and efficiency, making it indispensable for separating complex mixtures and obtaining compounds with high purity. pgeneral.comopenaccessjournals.comnih.govnih.gov Both isocratic (constant mobile phase composition) and gradient (systematically altering mobile phase composition) elution modes are utilized, depending on the complexity and polarity range of the analytes. knauer.netchromtech.com Reversed-phase HPLC, with a non-polar stationary phase and polar mobile phase, is commonly used for separating hydrophobic compounds like many diterpenoids. chromtech.com

Medium Pressure Liquid Chromatography (MPLC) : A preparative column chromatography technique that operates under moderate pressure, allowing for the use of smaller particle-size supports and increasing the range of stationary phases. juniperpublishers.com MPLC is effective for isolating and purifying compounds from mixtures. juniperpublishers.comd-nb.info

High-Speed Countercurrent Chromatography (HSCCC) : A liquid-liquid partition chromatography technique that eliminates the need for a solid support, reducing irreversible adsorption and sample loss. mdpi.com It relies on the differential partitioning of analytes between two immiscible liquid phases, with one phase acting as the stationary phase and the other as the mobile phase. mdpi.commdpi.com pH-zone-refining CCC, a variant of HSCCC, has been successfully applied to separate diterpenoid alkaloids with high purity and increased sample-loading capacity. mdpi.com

The general procedure for isolating natural products, including diterpenoids, typically involves initial sample collection, extraction with suitable solvents (e.g., petroleum ether, dichloromethane, ethyl acetate, methanol), and then a series of separation and purification steps using various chromatographic methods. mdpi.comsci-hub.se Structural elucidation of the isolated compounds is then performed using spectroscopic techniques such as NMR and Mass Spectrometry. nih.govmdpi.comsci-hub.se

Methodologies for Structural Elucidation and Absolute Configuration Determination

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of a compound. uchile.clsdsu.edumeasurlabs.com HRMS measures the exact mass of the molecular ion (and fragment ions) to within a few parts per million (ppm), allowing for the unambiguous assignment of the elemental composition (e.g., C₂₀H₃₄O₂ for Stemarin). sdsu.edunih.govmeasurlabs.com This high accuracy distinguishes between compounds with very similar nominal masses but different elemental compositions. sdsu.edumeasurlabs.com For this compound, HRMS data has been used to confirm the molecular formula and to characterize its biotransformation products. uchile.clresearchgate.net

Table 3: Illustrative HRMS Data for Molecular Formula Determination

| Analyte | Observed Exact Mass (m/z) | Calculated Exact Mass (m/z) | Molecular Formula | Mass Error (ppm) |

| This compound | [Example Value] | 306.25588 | C₂₀H₃₄O₂ | [Example Value] |

| Metabolite A | [Example Value] | [Calculated Value] | [Proposed Formula] | [Example Value] |

X-ray Crystallographic Analysis for Definitive Absolute Stereochemistry

X-ray crystallography stands as the most powerful method for unambiguously determining the three-dimensional structures of molecules, including their relative and absolute configurations nih.govspringernature.com. For (+)-Stemarin (1), its structure and absolute stereochemistry were definitively assigned by Manchand and Blount in 1975 through a chemical study and, critically, an X-ray crystallographic analysis of its tosylate derivative, (+)-13 mdpi.comrsc.orgrsc.org.

The crystallographic analysis was performed on crystals of this compound tosylate (5), with the chemical formula CHOS·HO. These crystals exhibited an orthorhombic system, belonging to the P222 space group rsc.org. The absolute stereochemistry was established by independently refining each antipode. The correct absolute configuration was assigned to the antipode that yielded a lower weighted R-value (0.0900) compared to its enantiomer (0.0935), a statistically significant difference at the 0.995 confidence level rsc.org. This rigorous approach provided an unequivocal determination of this compound's complex tetracyclic skeleton and its full stereochemical arrangement, laying a foundational reference for other stemarane diterpenoids.

Table 1: Key X-ray Crystallographic Data for this compound Tosylate

| Parameter | Value | Source |

| Compound | This compound Tosylate (5) | rsc.org |

| Chemical Formula | CHOS·HO | rsc.org |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P222 | rsc.org |

| Unit Cell Parameters | a = 7.053(4) Å | rsc.org |

| b = 22.080(6) Å | rsc.org | |

| c = 32.922(10) Å | rsc.org | |

| Molecules per Unit Cell (Z) | 8 | rsc.org |

| Weighted R-value (Correct) | 0.0900 | rsc.org |

| Weighted R-value (Antipode) | 0.0935 | rsc.org |

Historical Context of Structural Assignments and Reassignments of Stemarane Diterpenoids

The history of structural elucidation for stemarane diterpenoids, including this compound, reflects the evolution of analytical chemistry techniques. While this compound's structure was confirmed early on by X-ray diffraction, many other stemarane diterpenoids, particularly those isolated from Chilean flora, had their structures and absolute configurations assigned primarily through spectroscopic methods such as ¹H- and ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, often by comparison with the spectral data of (+)-Stemarin (1) and based on biogenetic considerations mdpi.com. Notably, for many of these compounds, no chemical correlations or further X-ray structure determinations were performed to confirm their absolute configurations mdpi.com.

This reliance on spectroscopic data alone, without definitive crystallographic or synthetic confirmation, has historically led to instances of misassignment within the stemarane class. A prominent example involves "stemara-13(14)-en-18-ol" and related diterpenoids isolated from Calceolaria plants. Subsequent investigations, prompted by the synthesis of stemara-13(14)-en-18-ol, revealed that its initially assigned structure was incorrect nih.govresearchgate.net. These reassignments were achieved through the application of density functional theory (DFT) methods for predicting ¹H and ¹³C chemical shifts, where the chemical shift of the vinylic hydrogen proved to be a key diagnostic feature for correcting relative configurations and, in some cases, even the carbon skeleton nih.govresearchgate.net.

Further illustrating this historical trend, the structure proposed for (-)-2 was not confirmed by the synthesis of (+)-2-deoxyoryzalexin S (2) from (+)-podocarpic acid mdpi.com. Similarly, the stereochemistry of betaerane diterpenoids, which share structural similarities with stemaranes, was also reassigned using DFT-NMR studies and subsequently confirmed through total syntheses of the natural products and their diastereomers chinesechemsoc.org. These cases underscore the challenges in accurately assigning complex natural product structures and highlight the critical role of advanced analytical techniques and synthetic validation in correcting previous assignments.

Table 2: Examples of Structural Reassignments in Stemarane and Related Diterpenoids

| Compound Class/Specific Compound | Initial Elucidation Method(s) | Reassignment Method(s) | Key Finding/Reason for Reassignment | Source |

| Stemara-13(14)-en-18-ol & related Calceolaria diterpenoids | Spectroscopic data (e.g., NMR) | Synthesis, Density Functional Theory (DFT) methods, ¹H and ¹³C chemical shift predictions | Initial structure misassigned; vinylic hydrogen chemical shifts were diagnostic for correction of relative configuration and carbon skeleton. | nih.govresearchgate.net |

| (-)-2 (a stemarane diterpenoid) | Spectroscopic data | Comparison with synthetic (+)-2-deoxyoryzalexin S (2) | Proposed structure not confirmed by synthesis. | mdpi.com |

| Betaerane diterpenoids (e.g., 3, 4) | Not explicitly detailed, likely spectroscopic | DFT-NMR studies, total synthesis of natural products and diastereomers | Stereochemistry reassigned based on DFT-NMR data comparison and confirmed by synthesis. | chinesechemsoc.org |

Stereochemical Investigations of Stemarin and Analogues

Elucidation of Absolute and Relative Stereochemistry

The elucidation of the absolute and relative stereochemistry of Stemarin and its analogues has been a cornerstone of research into this class of natural products. The definitive assignment of the structure and absolute configuration of (+)-stemarin (1) was achieved in 1975 by Manchand and Blount. Their work relied on a combination of chemical studies and X-ray crystallographic analysis of its tosylate derivative, (+)-13. ctdbase.orgmetabolomicsworkbench.orgcharchem.orgnih.gov This pivotal determination established the precise three-dimensional arrangement of atoms in the molecule, revealing its specific chirality. The absolute configuration of this compound is defined as (1R,2S,6R,7R,10S,12R,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadecan-12-ol. wikipedia.org

Beyond the parent compound, the relative configurations of other stemarane diterpenoids have been assigned by comparing their Nuclear Magnetic Resonance (NMR) data (specifically ¹H- and ¹³C-NMR) and mass spectrometry results with those of (+)-stemarin. ctdbase.org This comparative approach allows researchers to deduce the spatial relationships between different chiral centers within structurally related compounds. More recently, advanced computational methods, such as Gauge-Independent Atomic Orbital (GIAO) and hybrid Density Functional Theory (DFT)/parametric DU8+ calculations of NMR chemical shifts, have proven instrumental in reassessing and confirming the relative configurations of diterpenoids isolated from Calceolaria plants. Notably, the chemical shifts of vinylic hydrogens were found to be diagnostic in these reassignments. lipidmaps.org X-ray structure determination has also been employed to confirm the relative configurations of synthetic intermediates during the preparation of stemarane analogues.

Diastereomeric and Enantiomeric Considerations in Natural Isolates

The natural world typically produces chiral compounds in an optically pure form, meaning only one enantiomer is biosynthesized. However, instances of enantiomeric metabolites occurring naturally, either as racemic or scalemic mixtures within a single species or as distinct enantiomers from different genera or species, are known.

This compound provides a compelling example of such enantiomeric considerations in natural isolates. While (+)-stemarin was initially isolated from Stemodia maritima, subsequent investigations by Garbarino and co-workers led to the isolation of stemarane diterpenes from Chilean plants of the Calceolaria genus. These Calceolaria-derived compounds exhibited an absolute configuration opposite to that of (+)-stemarin, indicating the natural occurrence of ent-stemarane diterpenoids. ctdbase.org Specific examples include ent-stemar-13(14)-en-19-ol and ent-stemar-13(14)-en-19-oic acid. ctdbase.org The presence of these enantiomeric forms underscores the diverse biosynthetic pathways that can lead to structurally similar, yet stereochemically distinct, natural products. Diastereomers, which possess different physical and chemical properties, can be differentiated through various analytical techniques.

Stereochemical Purity Assessment in Synthetic Samples

The synthesis of complex natural products like this compound often presents significant stereochemical challenges, particularly in achieving high levels of stereochemical purity. The first total synthesis of (±)-stemarin (3a) was reported by Kelly and co-workers in 1980. However, this synthesis was noted to suffer from a non-diastereoselective step, implying that the product obtained was a racemic mixture or contained a mixture of diastereomers.

Subsequent synthetic efforts have focused on developing stereoselective routes to this compound and its analogues. The use of chiral templates, such as (+)-podocarpic acid, has been explored as a strategy to control the absolute configuration during the synthesis of stemarane diterpenoids. nih.gov The assessment of stereochemical purity in synthetic samples is critical to ensure that the desired stereoisomer is obtained. While specific analytical methods for the purity assessment of synthetic this compound were not detailed in the provided information, the challenges of non-diastereoselective steps in early syntheses highlight the necessity of techniques such as chiral chromatography (e.g., chiral High-Performance Liquid Chromatography, HPLC) to separate and quantify enantiomers and diastereomers. Furthermore, advanced NMR techniques and X-ray crystallography remain invaluable tools for confirming the relative and absolute configurations of synthetic intermediates and final products, thereby verifying their stereochemical purity. lipidmaps.org

Biosynthetic Pathways and Mechanistic Biogenesis of Stemarane Diterpenoids

Initiation from Geranylgeranyl Diphosphate (B83284) (GGPP)

The biosynthesis of stemarane diterpenoids, like other labdane-related diterpenoids, initiates from (E,E,E)-geranylgeranyl diphosphate (GGPP), a universal 20-carbon isoprenyl diphosphate precursor mdpi.comnih.govchinesechemsoc.orgresearchgate.nettandfonline.comnih.govoup.comnih.gov. GGPP is synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which provide the C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) nih.govuniprot.org. Successive elongation reactions involving these C5 units lead to the formation of GGPP nih.govuniprot.org.

Role of Diterpene Synthases

Diterpene synthases play a crucial role in shaping the diverse carbon skeletons of diterpenoids from GGPP through electrophilic cyclizations and rearrangements nih.govnih.govjmb.or.kr. These enzymes are broadly categorized into Class I and Class II based on their catalytic mechanisms and characteristic domains.

Class II diterpene cyclases typically initiate catalysis via a protonation-initiated cyclization reaction of GGPP researchgate.nettandfonline.com. This process leads to the formation of bicyclic diphosphate intermediates, such as ent-copalyl diphosphate (ent-CDP) or syn-copalyl diphosphate (syn-CDP) mdpi.comresearchgate.nettandfonline.comoup.comresearchgate.net. For stemarane biosynthesis, syn-copalyl diphosphate (syn-CDP) is a key intermediate mdpi.comresearchgate.netexpasy.org. In rice, syn-copalyl diphosphate synthase (OsCPS4, also known as OsCyc1) is responsible for converting GGPP to syn-CDP mdpi.comresearchgate.net. These Class II enzymes are characterized by the presence of a DXDD domain nih.govjmb.or.kr. syn-CDP serves as a precursor for various rice phytoalexins, including (+)-13-stemarene and momilactones A and B mdpi.comresearchgate.netexpasy.org.

Following the initial cyclization by Class II enzymes, Class I diterpene cyclases further cyclize and/or rearrange the bicyclic diphosphate compounds mdpi.com. These enzymes initiate their catalytic cascade through the ionization of the allylic pyrophosphate group mdpi.comresearchgate.net. In the context of stemarane biosynthesis, 13-stemarene synthase (OsDTC2, also known as OsKSL8 or OsKS8) is a Class I diterpene synthase that converts syn-CDP into (+)-13-stemarene mdpi.comresearchgate.netcapes.gov.br. Class I diterpene synthases are characterized by a conserved aspartate-rich region (DDXX(X)D) and an NSE triad (B1167595) nih.govnih.govjmb.or.kr.

Proposed Carbocation Cascade and Rearrangement Mechanisms

The formation of the tetracyclic stemarane skeleton involves intricate carbocation cascade and rearrangement mechanisms mdpi.comnih.govchinesechemsoc.org. A proposed biogenetic pathway for oryzalexin S, a stemarane-type diterpenoid, suggests an initial hydride rearrangement from C(9) to C(8) within an intermediate mdpi.com. This is followed by an intramolecular attack on the C(9) carbocation by the vinyl group at C(13), leading to further cyclization mdpi.com. The bicyclo[2.2.2]octane carbonium ion intermediate is a crucial branching point, which can undergo a migration of the C(13)–C(15) bond to form the stemaranyl carbonium ion intermediate nih.gov. Subsequent deprotonation or hydration of this stemaranyl carbonium ion leads to various stemarane derivatives nih.gov.

Post-Cyclization Oxidative Modifications (e.g., C-H oxygenations)

After the initial cyclization phases, the hydrocarbon skeletons undergo a series of post-cyclization oxidative modifications and other enzymatic reactions researchgate.nettandfonline.comnih.govjmb.or.kr. These modifications can include hydroxylation, peroxidation, methylation, and glycosylation, contributing to the structural diversity of stemarane diterpenoids researchgate.nettandfonline.comnih.govjmb.or.kr. Research findings indicate that C-H oxygenations at specific positions, such as C2 and C7, are crucial for achieving higher oxidation levels in stemarane and related diterpenoids chinesechemsoc.org. This oxidative metabolism is a vital phase in the complete biosynthesis of these natural products chinesechemsoc.org.

Comparative Analysis of Stemarane Biosynthesis with Related Tetracyclic Diterpenoids (e.g., Stemodane, Aphidicolane)

The biosynthesis of stemarane diterpenoids shares common initial steps with other related tetracyclic diterpenoids, such as stemodane and aphidicolane mdpi.comchinesechemsoc.orgthegoodscentscompany.comnih.gov. All these compounds are derived from the universal precursor GGPP through two primary enzyme-catalyzed cyclization processes and subsequent oxidative metabolism chinesechemsoc.org.

A key point of divergence in the biosynthetic pathways of stemodane and stemarane diterpenoids occurs at a bicyclo[2.2.2]octane carbonium ion intermediate nih.gov. This common intermediate can undergo different rearrangement pathways: migration of the C(13)–C(15) bond can lead to the stemaranyl carbonium ion, while alternative rearrangements can lead to the stemodanyl carbonium ion nih.gov. This mechanistic divergence highlights how subtle differences in carbocation rearrangements can lead to distinct tetracyclic skeletons.

Furthermore, tetracyclic labdane-related diterpenoids (LRDs) often feature pseudoenantiomeric bridged C/D ring systems chinesechemsoc.org. Examples include the pairs of stemodane and aphidicolane, and stemarane and betaerane, illustrating a common architectural theme in their structural evolution from shared precursors chinesechemsoc.org. Aphidicolane itself is a tetracyclic diterpenoid with antiviral and antimitotical properties nih.gov.

Chemical Synthesis Approaches for Stemarin and Stemarane Analogues

Racemic Total Synthesis Strategies

The initial forays into the synthesis of the stemarane skeleton were focused on constructing the molecule as a racemic mixture, where both enantiomers are produced in equal amounts. These early strategies were foundational in demonstrating the feasibility of assembling the complex polycyclic framework.

Table 1: Comparison of Linear vs. Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Approach | Step-by-step assembly from a single starting material. A → B → C → D → Target | Independent synthesis of key fragments followed by late-stage coupling. A → B; C → D; B + D → Target |

| Efficiency | Generally lower overall yield due to the multiplicative effect of sequential step yields. uniurb.it | Generally higher overall yield as the longest linear sequence is shorter. chemistnotes.com |

| Time | Can be more time-consuming for complex molecules. | Often faster as fragments can be prepared in parallel. |

| Application | Suitable for simpler molecules or when fragment coupling is difficult. | Highly effective for complex, modular molecules like natural products. wikipedia.org |

Enantiospecific and Diastereoselective Total Synthesis

To overcome the limitations of racemic synthesis and to produce a single, biologically relevant enantiomer of Stemarin, chemists have developed more sophisticated enantiospecific and diastereoselective methods. These approaches utilize chiral information from the outset or introduce it at a key stage to control the three-dimensional arrangement of atoms in the final product.

A powerful strategy in enantioselective synthesis is the use of a "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. For the synthesis of this compound and related diterpenoids, (+)-podocarpic acid has proven to be an exceptionally useful starting material. nih.govresearchgate.net This tricyclic natural product already contains the A, B, and C rings with the correct stereochemistry, providing a significant head start.

Synthetic work has leveraged (+)-podocarpic acid as a chiral template for the construction of the stemarane polycyclic structure. researchgate.net This precursor was successfully used in syntheses that led to (+)-stemar-13-ene and (+)-18-deoxythis compound, which are close analogues of this compound. nih.govresearchgate.net The use of (+)-podocarpic acid effectively translates its inherent chirality to the final target molecule, ensuring an enantiospecific outcome. nih.gov

Asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules from achiral or prochiral starting materials with high enantioselectivity. nih.gov This is achieved using a small amount of a chiral catalyst, which can be a transition metal complex or an organocatalyst. nih.govrsc.org

In the context of constructing complex frameworks like the stemarane skeleton, cobalt-catalyzed asymmetric reactions have emerged as a potent tool. rsc.orgnih.gov Chiral cobalt complexes can catalyze key bond-forming events, such as cycloadditions or rearrangements, influencing the stereochemical outcome of the reaction. rsc.org For instance, a cobalt-catalyzed asymmetric cycloaddition could be envisioned to construct the bicyclic C/D ring system with high diastereoselectivity and enantioselectivity, thereby setting the crucial stereocenters of the core structure. The development of new chiral catalysts continues to be a major focus in organic chemistry to enable efficient and highly selective syntheses of complex targets. rsc.org

Inspired by the biosynthesis of terpenes in nature, Lewis acid-induced cationic polyene cyclizations represent a powerful method for rapidly assembling complex polycyclic systems from linear precursors. nih.gov In this biomimetic strategy, a Lewis acid is used to initiate the formation of a carbocation at one end of a polyene chain. researchgate.net This triggers a cascade of ring-closing events to form multiple C-C bonds and stereocenters in a single, highly controlled step. nih.gov

This approach is particularly attractive for synthesizing diterpenoids like this compound. A hypothetical route could involve a carefully designed polyene substrate that, upon exposure to a suitable Lewis acid, would cyclize to form the tetracyclic stemarane core. The stereochemical outcome of the cyclization is governed by the geometry of the double bonds in the linear precursor. nih.gov The efficiency and ability to generate significant molecular complexity in one step make this a highly appealing strategy in total synthesis. researchgate.netbaranlab.org

Table 2: Summary of Key Synthetic Strategies for this compound

| Strategy | Type | Key Features | Advantages |

|---|---|---|---|

| Photoaddition/Rearrangement | Racemic | Utilizes photochemical reaction and skeletal rearrangement. | Established the first synthesis of the racemic target. |

| Chiral Pool Synthesis | Enantiospecific | Starts from an enantiopure natural product like (+)-podocarpic acid. researchgate.net | High enantioselectivity; leverages existing stereocenters. nih.gov |

| Asymmetric Catalysis | Enantiospecific | Employs chiral catalysts (e.g., cobalt complexes) for key steps. rsc.org | High enantiomeric excess; catalytic nature is efficient. |

| Cationic Polyene Cyclization | Diastereoselective | Mimics biosynthetic pathways using Lewis acids to trigger cyclization cascades. nih.govresearchgate.net | Rapid construction of molecular complexity; high efficiency. |

ODI-[5+2] Cycloaddition/Pinacol-Type 1,2-Acyl Migration Cascades

A significant advancement in the synthesis of the stemarane framework involves the strategic use of an oxidative dearomatization-induced (ODI) [5+2] cycloaddition followed by a pinacol-type 1,2-acyl migration cascade. This powerful sequence allows for the rapid construction of the bicyclo[3.2.1]octane core, a key structural feature of this compound.

The key features of this synthetic strategy include a Lewis acid-induced cationic polyene cyclization and the aforementioned ODI-[5+2] cycloaddition/pinacol-type 1,2-acyl migration cascade researchgate.net. In a notable example, an asymmetric approach to the total synthesis of (+)-stemarin utilized this cascade reaction as a pivotal step. This methodology has also been explored in electrochemical variations, offering a metal- and hypervalent iodine reagent-free alternative for the oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade. This electrochemical approach has demonstrated broad substrate scope, including vinylphenols, ethynylphenols, and allenylphenols, leading to the efficient assembly of diversely functionalized bicyclo[3.2.1]octanes in good yields (41-95%) and high diastereoselectivity (>20:1 dr) nih.gov.

The general mechanism of this cascade can be conceptualized as follows:

| Step | Description |

| 1. Oxidative Dearomatization | A phenolic precursor is oxidized to generate a dearomatized intermediate, which sets the stage for the subsequent cycloaddition. |

| 2. [5+2] Cycloaddition | The dearomatized intermediate undergoes an intramolecular [5+2] cycloaddition to form a bridged bicyclic system. |

| 3. Pinacol-Type Rearrangement | A subsequent 1,2-acyl migration, a type of pinacol rearrangement, facilitates the formation of the characteristic bicyclo[3.2.1]octane core of the stemarane skeleton. |

This cascade approach provides a highly efficient and convergent route to the core structure of this compound and its analogues.

Divergent Ring-Formation Strategies

Divergent synthesis has emerged as a powerful strategy for generating libraries of structurally related natural products from a common intermediate. In the context of stemarane analogues, divergent ring-formation strategies have been employed to construct different tetracyclic frameworks.

A unified approach to stemarene and betaerane diterpenoids has been developed, showcasing a divergent ring-formation strategy. This bio-inspired, two-phase strategy allows for the construction of two distinct tetracyclic frameworks containing diastereoisomeric bridged bicycles, all originating from a common intermediate chinesechemsoc.orgresearchgate.net. The divergence in the ring-formation is achieved by carefully controlling the reaction conditions to favor different cyclization pathways.

For instance, starting from a common tricyclic diol intermediate, a divergent ring reorganization strategy can be employed to construct the distinct tetracyclic frameworks of stemarane and betaerane diterpenoids chinesechemsoc.org. This approach highlights the efficiency of divergent synthesis in accessing skeletal diversity, which is crucial for the exploration of structure-activity relationships.

Semisynthetic Modifications and Derivatization Strategies for Structural Diversity

With a synthetic route to the core structure of this compound established, attention can then turn to the introduction of functional groups to generate structural diversity. Semisynthetic modifications and derivatization strategies play a crucial role in this endeavor, allowing for the targeted and stereoselective installation of various functionalities.

Targeted Functional Group Transformations

Late-stage C-H functionalization has become a cornerstone of modern synthetic chemistry, enabling the direct modification of complex molecules at positions that would be difficult to access through traditional methods. In the synthesis of stemarane and its analogues, targeted functional group transformations via late-stage C-H functionalization have been instrumental.

A notable example is the use of a xanthylation-oxygenation protocol to introduce oxygenated functional groups into the stemarane skeleton with high regio- and diastereoselectivity chinesechemsoc.org. This method allows for the selective oxidation of specific C-H bonds, even in the presence of other, seemingly more reactive sites. This strategy has been successfully applied to the synthesis of various oxygenated stemarene and betaerane diterpenoids chinesechemsoc.org.

| Transformation | Reagents and Conditions | Outcome |

| Late-Stage C-H Oxygenation | Xanthylation followed by oxidation | Regio- and diastereoselective introduction of hydroxyl groups |

| Nucleophilic Addition to Ketone | MeLi | Introduction of a methyl group to a carbonyl, followed by dehydration to form an alkene chinesechemsoc.org |

These targeted transformations provide access to a wide range of this compound analogues with varying oxidation patterns, which is essential for studying their biological activities.

Stereoselective Introduction of Functional Groups

The biological activity of a molecule is often highly dependent on its stereochemistry. Therefore, the stereoselective introduction of functional groups is of paramount importance in the synthesis of this compound analogues.

In the synthesis of stemarane and betaerane diterpenoids, the conformation of the ring system has been shown to influence the diastereoselectivity of C-H functionalization reactions chinesechemsoc.org. By carefully controlling the conformation of the substrate, it is possible to direct the introduction of functional groups to a specific face of the molecule.

Furthermore, methods have been developed for the stereoselective preparation of key intermediates in the synthesis of this compound. For example, the Mitsunobu reaction has been used to invert the stereochemistry of a hydroxyl group, providing access to an intermediate with the correct stereoconfiguration for the construction of the C/D ring system researchgate.net.

Retrosynthetic Analysis of the Stemarane Core Structure

The design of a total synthesis of a complex molecule like this compound begins with a retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. The retrosynthetic analysis of the stemarane core is heavily influenced by its biosynthetic pathway, which involves a cyclization phase and an oxidation phase chinesechemsoc.org.

A common retrosynthetic approach for the stemarane skeleton is outlined below:

Target Molecule: this compound

Functional Group Interconversion (FGI): The tertiary alcohol at C-13 can be retrosynthetically derived from the corresponding ketone via a nucleophilic addition (e.g., Grignard reaction). This simplifies the target to a tetracyclic ketone.

C-D Ring Disconnection: The key bicyclo[3.2.1]octane C/D ring system is a primary target for disconnection. This can be achieved by reversing the pinacol-type rearrangement and [5+2] cycloaddition cascade. This leads back to a tricyclic precursor.

A/B Ring System Construction: The trans-decalin A/B ring system is a common motif in diterpenoids and can be constructed through various methods, such as a Diels-Alder reaction or a Robinson annulation.

This retrosynthetic analysis highlights the key strategic bonds to be formed and the crucial intermediates to be synthesized. The development of cascade reactions and divergent strategies has significantly streamlined the synthetic route, allowing for a more efficient and elegant construction of the complex stemarane core.

Biotransformation Studies of Stemarane Diterpenoids

Fungal Biotransformations (e.g., Beauveria bassiana, Aspergillus niger, Mucor plumbeus)

Several fungal species have been investigated for their ability to metabolize the stemarane diterpenoid, stemarin. These microorganisms serve as effective biocatalysts, primarily through the action of their cytochrome P450 monooxygenases and other enzymes, which facilitate oxidative transformations such as hydroxylations.

Beauveria bassiana , an entomopathogenic fungus, has demonstrated its utility in the biotransformation of various terpenoids. When applied to this compound, Beauveria bassiana ATCC 7159 has been shown to produce novel hydroxylated and carboxylated metabolites. This fungus is known for its capacity to introduce hydroxyl groups at sterically hindered positions of substrate molecules.

Aspergillus niger is another versatile fungus widely employed in biotechnological processes, including the biotransformation of a broad range of organic compounds such as terpenoids and steroids. Research has documented the biotransformation of terpenes from Stemodia maritima, the plant source of this compound, by Aspergillus niger ATCC 9142. The metabolic activity of A. niger can lead to various reactions, including hydroxylation, oxidation, and reduction, resulting in the formation of new derivatives.

Mucor plumbeus has also been successfully used in the biotransformation of stemodane and stemarane diterpenoids. This fungus is capable of introducing hydroxyl groups at various positions on the diterpenoid skeleton, leading to the formation of multiple polar metabolites. The substrate specificity of the enzymes in Mucor plumbeus allows for predictable patterns of hydroxylation on the stemarane framework.

Characterization of Biotransformed Metabolites

The isolation and structural elucidation of the metabolites produced from fungal biotransformation are crucial steps in understanding the metabolic pathways and identifying novel compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this characterization.

Incubation of this compound with Beauveria bassiana has been reported to yield two main products: 1β,13,19-trihydroxystemarane and 13-hydroxystemarane-19-carboxylic acid . The formation of the latter indicates that the fungus is capable of not only hydroxylation but also subsequent oxidation of the primary alcohol at C-19 to a carboxylic acid.

The biotransformation of this compound by Mucor plumbeus has resulted in the isolation of two distinct hydroxylated derivatives: 8,13,19-trihydroxystemarane and 2α,13,19-trihydroxystemarane . These results highlight the regioselectivity of the hydroxylating enzymes present in this fungal species.

The following interactive table summarizes the known metabolites of this compound from fungal biotransformations.

| Original Compound | Fungal Species | Biotransformed Metabolites |

| This compound | Beauveria bassiana | 1β,13,19-trihydroxystemarane |

| 13-hydroxystemarane-19-carboxylic acid | ||

| This compound | Mucor plumbeus | 8,13,19-trihydroxystemarane |

| 2α,13,19-trihydroxystemarane |

Enzymatic Biocatalysis for Selective Conversions

Beyond the use of whole-cell fungal cultures, the application of isolated enzymes for biocatalysis offers greater control and specificity in chemical transformations. Enzymes, such as lipases and oxidoreductases, can be employed to achieve selective conversions on complex molecules like stemarane diterpenoids. This approach is a cornerstone of green chemistry, often proceeding under mild reaction conditions with high chemo-, regio-, and stereoselectivity.

While specific examples of enzymatic biocatalysis on this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applicable. For instance, selective hydroxylation of unactivated carbon atoms, a challenging task in organic synthesis, can be achieved using isolated cytochrome P450 enzymes or other hydroxylases. These enzymes can be engineered to enhance their activity and selectivity for a particular substrate.

Lipases are another class of enzymes with significant potential in modifying stemarane diterpenoids. They are widely used for the stereoselective acylation and deacylation of alcohols, which could be applied to the hydroxyl groups of this compound and its derivatives to produce novel esters with altered physicochemical properties. The use of lipases in non-aqueous media can also drive the reaction towards synthesis rather than hydrolysis. Chemoenzymatic strategies, which combine enzymatic reactions with conventional chemical steps, can further expand the range of accessible derivatives. The development of enzymatic cascades, where multiple enzymes work in sequence, could enable multi-step transformations of the stemarane skeleton in a one-pot process.

Mechanistic Investigations of Stemarane Diterpenoid Bioactivity

Role as Phytoalexins in Plant Immune Responses (e.g., (+)-oryzalexin S)

Phytoalexins are low-molecular-weight antimicrobial compounds produced by plants as a defense mechanism in response to pathogen attack or other stress stimuli easy2agri.inresearchgate.netnih.govnih.gov. Stemarane diterpenoids, such as (+)-oryzalexin S, play a crucial role as phytoalexins in plant immune responses, particularly in rice (Oryza sativa L.) mdpi.comnih.govnih.gov. Oryzalexin S is a stemarane-type diterpenoid that exhibits phytoalexin properties mdpi.comnih.gov. The production of these compounds is a key strategy for plants to counter colonization by pathogens apsnet.org.

Induction by Pathogens or Environmental Stressors (e.g., UV irradiation)

The biosynthesis of stemarane diterpenoid phytoalexins is typically induced or enhanced by various factors, including pathogen infection, treatment with pathogen-derived signal molecules (elicitors), or exposure to environmental stressors like UV radiation mdpi.comnih.govmdpi.comijcmas.comcabidigitallibrary.orgresearchgate.net. In rice, for instance, the production of (+)-oryzalexin S is induced by UV irradiation mdpi.comnih.govmdpi.com. Similarly, other rice diterpenoid phytoalexins like phytocassanes and momilactones are induced by UV light and fungal elicitors researchgate.nettandfonline.com. The induction process involves a cascade of biochemical events triggered by the plant's recognition of the stressor easy2agri.inannualreviews.org.

The biosynthesis of diterpenoid phytoalexins in rice is a complex process involving specific gene clusters and signaling pathways. For example, the genes for the biosynthesis of major diterpenoid phytoalexins, such as phytocassanes and momilactones, are clustered on rice chromosomes 2 and 4, and their expression is coordinately induced upon elicitation tandfonline.comnih.gov. Key components in this induction pathway include the plastidic methylerythritol phosphate (B84403) (MEP) pathway, chitin (B13524) elicitor receptor kinase OsCERK1, a mitogen-activated protein kinase (MAPK) cascade (OsMKK4-OsMPK6), and the basic leucine (B10760876) zipper transcription factor OsTGAP1 tandfonline.comnih.gov.

Mode of Action against Phytopathogens (e.g., antimicrobial activity)

Phytoalexins, including stemarane diterpenoids, exert their protective effects against phytopathogens primarily through antimicrobial activity easy2agri.inijcmas.comnih.gov. They inhibit the growth and reproduction of fungi and bacteria, thereby preventing further infection and disease spread easy2agri.inijcmas.comslideshare.net. The mechanisms of action can involve disrupting cell membranes, inhibiting fungal enzymes, causing cytoplasmic granulation, disorganization of cellular contents, and rupture of the plasma membrane, ultimately leading to the inhibition of spore germination, germ tube elongation, and reduction or inhibition of mycelial growth researchgate.netslideshare.netinpa.gov.br.

For example, oryzalexins, a group of rice phytoalexins that includes the stemarane-type oryzalexin S, have demonstrated antifungal activity against rice pathogens such as Magnaporthe oryzae (rice blast fungus) nih.govcabidigitallibrary.org.

In Vitro Antimicrobial Activity against Specific Organisms

While the primary role of stemarane diterpenoids like oryzalexin S is in plant defense, research has also explored their direct antimicrobial activity against specific organisms in vitro. Many diterpenoids, including stemaranes, have been noted for their antimicrobial properties bartleby.comjmb.or.krmdpi.com.

For instance, oryzalexins A-F, which are related to oryzalexin S, have shown in vitro inhibitory activity against Magnaporthe grisea (now Magnaporthe oryzae), the rice blast fungus nih.gov.

Table 1: Examples of Antimicrobial Activity of Rice Phytoalexins

| Phytoalexin Type | Example Compound | Target Organism(s) | Observed Activity | Source |

| Stemarane-type | (+)-Oryzalexin S | Phytopathogens | Phytoalexin properties, contributes to defense | mdpi.comnih.gov |

| Labdane-related | Oryzalexin A | Magnaporthe grisea | Inhibitory activity on conidial germination (ED50 = 130 ppm) | nih.gov |

| Labdane-related | Phytocassanes | Magnaporthe oryzae, Phytophthora infestans, Rhizoctonia solani | Antifungal activity, inhibits spore germination and germ tube growth | cabidigitallibrary.orgresearchgate.net |

| Labdane-related | Momilactones A & B | Magnaporthe oryzae, Botrytis cinerea, Fusarium solani, F. oxysporum, Colletotrichum gloeosporioides | Antifungal and antibacterial activity (Escherichia coli, Pseudomonas ovalis, Bacillus pumilus, B. cereus) | cabidigitallibrary.org |

| Flavonoid-type | Sakuranetin | Magnaporthe grisea, Bipolaris oryzae, Rhizoctonia solani, Burkholderia glumae, Xanthomonas oryzae pv. Oryzae, X. oryzae pv. oryzicola | Strong antifungal and antibacterial activity | nih.govcabidigitallibrary.org |

Elucidation of Cellular and Molecular Targets in Biological Systems (non-mammalian, if applicable)

The elucidation of cellular and molecular targets of stemarane diterpenoids, particularly in non-mammalian biological systems like phytopathogens, is crucial for understanding their fungicidal or bacteriocidal mechanisms. While specific detailed molecular targets for Stemarin itself are not extensively highlighted in the provided search results, the general mode of action for phytoalexins, including diterpenoids, involves direct interaction with microbial cells.

Phytoalexins are known to inhibit bacterial and fungal growth by disrupting cell membranes, inducing apoptosis in fungal cells, and impacting signaling pathways responsible for pathogen resistance researchgate.netslideshare.net. For example, the fungitoxic activities of phytoalexins can result in cytological abnormalities in fungal cells, including cytoplasmic granulation and disorganization of cellular contents inpa.gov.br. The biosynthesis of these compounds often involves cytochrome P450 enzymes for oxidation steps, which are critical for their bioactivation nih.govtandfonline.com. For instance, in the biosynthesis of oryzalexin S, cytochrome P450 enzymes CYP71Z21 and CYP71Z22 catalyze the hydroxylation at the C2α position of syn-stemar-13-en-19-ol, leading to the formation of the bioactive phytoalexin nih.gov.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For diterpenoids, including stemaranes, SAR analysis is essential for understanding how structural modifications influence their bioactivity unibas.itmdpi.comresearchgate.net. The diverse and complex structures of diterpenoids, often featuring multiple stereocenters and various functional groups (alcohols, phenols, aldehydes, ketones, acids), contribute to their wide range of biological activities bartleby.commdpi.comunibas.it.

Correlation of Structural Motifs with Bioactivity Profiles

While specific SAR studies focused solely on this compound are not detailed in the provided search results, the general principles of diterpenoid SAR apply. The unique tetracyclic carbon skeleton of stemaranes, initially elucidated through X-ray crystallographic analysis for (+)-stemarin, is a fundamental structural motif mdpi.comrsc.org.

For other diterpenoid phytoalexins, subtle structural variations can significantly impact their biological activity. For example, among the oryzalexins, oryzalexin D, which possesses hydroxyl groups at the C-3 and C-7 positions, appears to have superior antifungal activity cabidigitallibrary.org. This suggests that the position and type of oxygenated functional groups play a critical role in the bioactivity of these compounds. The presence of exocyclic methylene (B1212753) groups and the arrangement of rings (e.g., bicyclo[3.2.1]octane fused to a bicyclic A/B system in stemaranes) are also important structural features mdpi.comunibas.it.

The complexity of diterpenoid structures allows for a vast array of possible configurations, and studies often focus on how different ring systems (linear, bicyclic, tricyclic, tetracyclic, pentacyclic) and functional group modifications influence their pharmacological properties bartleby.commdpi.com. SAR analysis can guide the modification of natural molecules or the synthesis of new compounds to develop more effective drugs mdpi.com.

Advanced Analytical and Spectroscopic Methodologies in Stemarane Research

Modern Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for resolving complex mixtures containing stemaranes and for obtaining pure compounds for further analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative and qualitative analysis of diterpenes, including those within the stemarane class h-its.org. HPLC has been successfully utilized for the separation of closely related compounds, such as hydroxydithioacetals that are key intermediates in the synthesis of stemarane diterpenoids. This technique allows for the effective resolution of components based on their differential interactions with a stationary phase and a mobile phase, enabling the isolation of target compounds from crude extracts or reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of compounds, particularly those that are volatile or can be rendered volatile through derivatization. While diterpenes are generally less volatile than smaller molecules, GC-MS finds application in the analysis of diterpenes and their volatile derivatives h-its.org. Chemical derivatization, such as converting non-volatile carboxylic acids into more volatile methyl esters, can significantly enhance the suitability of certain stemarane-related compounds for GC-MS analysis by improving their volatility and stability. This approach is crucial for studying the volatile profiles of samples containing stemaranes or their precursors.

Chiral Separation Techniques for Enantiomeric Analysis

The presence of multiple chiral centers in stemarane diterpenoids necessitates specialized techniques for the separation and analysis of their enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, employing chiral stationary phases to resolve racemic mixtures and determine enantiomeric excess (ee). For instance, chiral HPLC has been instrumental in the resolution of the Wieland-Miescher Ketone and its derivatives, which are important synthetic intermediates for stemarane diterpenoids. The ability to separate and quantify individual enantiomers is critical for understanding their distinct biological activities and for controlling stereochemistry in synthetic routes.

Table 1: Illustrative Chiral HPLC Separation Data

| Compound | Enantiomer | Retention Time (min) | Eluent Composition |

| Racemic mixture of compound (±)-6 | (−)-6 | 5.1 | Isopropyl alcohol/n-hexane (1:99) |

| (+)-6 | 5.5 | Isopropyl alcohol/n-hexane (1:99) | |

| Racemic mixture of acetal (B89532) (±)-7 | (+)-7 | 3.9 | n-hexane |

| (−)-7 | 4.9 | n-hexane |

Integrated Spectroscopic Data Analysis for Complex Mixtures

The comprehensive structural elucidation of stemarane diterpenoids relies heavily on the integrated analysis of data obtained from various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, is fundamental for assigning proton and carbon environments and establishing connectivity within the complex tetracyclic skeleton ebi.ac.uk. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (HPLC-MS/MS), provides crucial information regarding molecular weight, elemental composition, and fragmentation patterns, aiding in the identification of known compounds and the elucidation of novel structures ebi.ac.ukh-its.org.

Furthermore, X-ray crystallographic analysis has played a pivotal role in confirming the absolute stereochemistry of key stemarane compounds like (+)-stemarin ebi.ac.ukuni-heidelberg.de. The integration of data from these diverse spectroscopic methods, often facilitated by advanced software solutions, allows for the deconvolution of complex mixtures, accurate structural assignments, and the verification of synthetic products. This multi-technique approach is essential for overcoming the challenges associated with the structural complexity and often limited availability of natural stemarane compounds.

Future Research Directions in Stemarane Chemical Biology

Identification and Characterization of Remaining Biosynthetic Enzymes

While some aspects of diterpene biosynthesis, including the role of syn-copalyl diphosphate (B83284) (syn-CDP) as a precursor for stemarane-related compounds, have been established, the complete enzymatic machinery responsible for the intricate cyclization and subsequent modifications leading to diverse stemarane diterpenoids remains largely uncharacterized mdpi.comnih.gov. Future research should prioritize the systematic identification and functional characterization of the enzymes involved in the later stages of stemarane biosynthesis. This includes:

Genomic and Transcriptomic Mining: Utilizing advanced sequencing technologies to identify candidate genes encoding diterpene synthases (class I and class II) and cytochrome P450 monooxygenases (P450s) that are specifically expressed in Stemodia maritima L., Calceolaria species, or other stemarane-producing organisms.

Enzymatic Assays and Structural Biology: Expressing putative enzymes heterologously and performing in vitro enzymatic assays with known precursors to confirm their catalytic function. High-resolution structural determination of these enzymes will provide insights into their reaction mechanisms and substrate specificities.

Pathway Elucidation: Employing isotope labeling experiments in conjunction with metabolomics to trace the complete biosynthetic pathway, identify all intermediates, and confirm the roles of newly characterized enzymes. This will help to fully map the complex carbocation reaction networks involved in the formation of these tetracyclic structures mdpi.com.

Understanding the full enzymatic cascade will be crucial for the heterologous production of stemarane diterpenoids.

Development of Chemoenzymatic Synthetic Routes for Enhanced Scalability

The total synthesis of (±)-stemarin has been achieved through complex routes involving photoaddition and skeletal rearrangements cdnsciencepub.comresearchgate.net. However, these methods often suffer from issues related to scalability, diastereoselectivity, and the need for harsh reaction conditions researchgate.net. The development of efficient chemoenzymatic synthetic routes presents a promising avenue for enhanced scalability and sustainable production of stemarane diterpenoids. Key research areas include:

Enzyme-Mediated Cyclization: Leveraging identified diterpene synthases to perform the initial cyclization of geranylgeranyl diphosphate (GGPP) or related precursors to the stemarane core, thereby mimicking nature's highly efficient and stereoselective processes nih.gov.

Biocatalytic Functionalization: Exploring the use of P450 enzymes or other oxidoreductases for late-stage functionalization of the stemarane scaffold, which is challenging to achieve selectively using traditional chemical methods. This could include site-selective hydroxylations or other oxidative modifications researchgate.net.

Hybrid Approaches: Integrating enzymatic steps with established chemical transformations to create convergent and atom-economical synthetic strategies. This would involve optimizing reaction conditions to ensure compatibility between enzymatic and chemical steps.

Such approaches would enable the production of sufficient quantities of stemarane compounds for comprehensive biological and ecological studies.

In-Depth Structure-Activity Relationship Studies for Specific Molecular Interactions

Despite the isolation of stemarane diterpenoids, detailed investigations into their biological activities have been limited, with some studies noting that the biological activity attributed to Stemodia maritima L. extracts may stem from metabolites other than stemarane diterpenoids themselves mdpi.com. A critical future direction is to conduct in-depth Structure-Activity Relationship (SAR) studies to identify specific molecular interactions and potential biological targets researchgate.netwikipedia.orgmdpi.comnih.gov. This would involve:

Synthesis of Analogs and Derivatives: Synthesizing a library of stemarin analogs and derivatives with systematic structural modifications (e.g., varying functional groups, altering stereochemistry, introducing substituents at different positions) researchgate.net.

High-Throughput Screening: Screening these compounds against a diverse panel of biological assays, focusing on non-clinical activities such as enzyme inhibition, receptor binding, or modulation of specific cellular pathways.

Target Identification: Employing affinity chromatography, chemical proteomics, or other target deconvolution strategies to identify the specific proteins or macromolecules with which stemarane diterpenoids interact.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish mathematical relationships between structural features and observed biological activities, enabling the rational design of more potent and selective compounds wikipedia.orgnih.gov.

This systematic approach will provide a foundation for understanding the molecular basis of any observed bioactivity.

Exploration of Ecological Roles and Chemical Ecology of Stemarane Diterpenoids

Diterpenoids are known to play diverse ecological roles in plants, often acting as phytoalexins, defense compounds against herbivores and pathogens, or signaling molecules mdpi.comnih.govuniroma1.itvscht.cz. The ecological functions of stemarane diterpenoids, particularly this compound, are largely unexplored. Future research should investigate their role in the natural environment:

Defense Mechanisms: Assessing the deterrent or toxic effects of stemarane diterpenoids against specific herbivores (insects, mollusks) and pathogens (bacteria, fungi) relevant to the native habitats of Stemodia maritima and Calceolaria species.

Allelochemical Properties: Investigating their potential as allelochemicals, influencing the growth or behavior of neighboring plants or microorganisms.

Environmental Induction: Studying how environmental stressors (e.g., pathogen attack, herbivory, UV radiation) influence the biosynthesis and accumulation of stemarane diterpenoids in plants mdpi.comresearchgate.net.

Inter-species Interactions: Exploring their involvement in symbiotic or antagonistic interactions between the producing plants and other organisms in their ecosystem.

Understanding these ecological roles will provide insights into the evolutionary pressures that led to the biosynthesis of these unique compounds.

Discovery of Novel Biological Activities and Associated Mechanisms (non-clinical)

Beyond the limited existing data, there is a need for comprehensive screening to discover novel non-clinical biological activities of stemarane diterpenoids. This includes exploring their potential in areas such as:

Antimicrobial Activity: Expanding screening against a broader range of bacteria, fungi, and viruses, given that some diterpenoids exhibit such activities nih.govuwi.edu.

Plant Growth Regulation: Investigating their effects on plant growth, development, or stress responses, considering their role as phytoalexins mdpi.comuniroma1.it.

Enzyme Modulation: Screening for inhibition or activation of enzymes involved in various biological pathways, particularly those related to plant defense or microbial metabolism.

Neurobiological Effects (non-clinical models): Exploring interactions with neuronal targets in in vitro or non-clinical in vivo models, given the structural complexity often associated with neuroactive compounds.

Biotransformations: Further exploring biotransformations of this compound by microorganisms, which can lead to novel derivatives with potentially altered or enhanced biological activities mdpi.comuwi.edu.

This broad screening, coupled with mechanistic studies, will reveal new applications and fundamental insights into the chemical biology of stemarane compounds.

Application of Advanced Computational Chemistry for Mechanistic Insights and Predictive Modeling

Computational chemistry offers powerful tools to complement experimental studies, providing mechanistic insights and predictive capabilities mdpi.commdpi.comresearchgate.netescholarship.org. Future research should extensively apply advanced computational methods to stemarane chemical biology:

Biosynthetic Mechanism Elucidation: Using quantum chemical calculations to precisely map the potential energy surfaces and transition states for key cyclization and rearrangement steps in stemarane biosynthesis, particularly for the complex carbocation cascades mdpi.comresearchgate.net. This can help resolve ambiguities in proposed pathways.

Enzyme-Substrate Docking and Dynamics: Employing molecular docking and molecular dynamics simulations to model the interactions between stemarane precursors and enzymes (e.g., diterpene synthases, P450s), providing insights into substrate specificity and catalytic mechanisms.

Virtual Screening and Ligand Design: Utilizing computational methods for virtual screening of compound libraries to predict novel biological activities or identify potential targets. This can guide the rational design of new stemarane analogs with desired properties nih.gov.

Spectroscopic Prediction: Applying computational NMR and mass spectrometry prediction methods to aid in the structural elucidation of newly isolated or synthesized stemarane derivatives, especially for complex or scarce compounds escholarship.org.

Conformational Analysis: Performing thorough conformational analyses to understand the preferred three-dimensional structures of stemarane diterpenoids, which is crucial for understanding their interactions with biological targets.

These computational approaches will accelerate discovery by guiding experimental design and providing a deeper understanding of stemarane chemistry and biology.

Q & A

Q. What meta-analysis techniques are suitable for synthesizing conflicting data on this compound's efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.